N-phenyl-4-tosylbutanamide

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

N-Phenyl-4-tosylbutanamide (CAS 70509-63-6) is a synthetic sulfonamide-amide hybrid with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol. The compound belongs to the N-tosylbutanamide class, characterized by a 4-methylbenzenesulfonyl (tosyl) group linked via a butanamide chain to an N-phenyl terminus.

Molecular Formula C17H19NO3S
Molecular Weight 317.4
CAS No. 70509-63-6
Cat. No. B2383308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-tosylbutanamide
CAS70509-63-6
Molecular FormulaC17H19NO3S
Molecular Weight317.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)
InChIKeyBNPFWYZUTFJNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-4-tosylbutanamide (CAS 70509-63-6): Core Identity and Procurement Baseline


N-Phenyl-4-tosylbutanamide (CAS 70509-63-6) is a synthetic sulfonamide-amide hybrid with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol . The compound belongs to the N-tosylbutanamide class, characterized by a 4-methylbenzenesulfonyl (tosyl) group linked via a butanamide chain to an N-phenyl terminus . Its SMILES notation is Cc1ccc(S(=O)(=O)CCCC(=O)Nc2ccccc2)cc1 . This structure positions it as a building block for more complex molecules and a candidate for enzyme inhibition studies [1].

Building-block synthesis Synthetic intermediate for constructing complex sulfonamide-amide hybrids.
SAR baseline control N-phenyl substituent provides an electronic reference for structure-activity relationship studies.
Enzyme inhibition probe Candidate for target screening panels and negative control benchmarking.

Why N-Phenyl-4-tosylbutanamide Cannot Be Simply Replaced by In-Class Analogs


The N-tosylbutanamide scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical profile is exquisitely sensitive to the N-substituent [1]. Substituting the N-phenyl group with an N-alkyl, N-benzyl, or N-heteroaryl moiety alters the hydrogen-bonding capacity, lipophilicity (LogP), and metabolic stability, which in turn affects target binding and pharmacokinetics [1]. Even a subtle change to an N-(4-nitrophenyl) group (CAS 70509-64-7) introduces an electron-withdrawing substituent that reshapes the electrostatic potential surface, potentially reversing activity trends . Generic substitution without quantitative evidence of functional equivalence therefore risks invalidating structure-activity relationships (SAR) and compromising assay reproducibility in biochemical or cellular studies [1].

N-substituent governs hydrogen bonding and LogP Changing N-phenyl to N-alkyl or N-benzyl shifts physicochemical profile, which may alter target engagement.
Electron-withdrawing groups reshape electrostatic surface An N-(4-nitrophenyl) analog introduces strong -I/-M effects, potentially reversing SAR trends.
Generic substitution risks invalidating SAR Without quantitative functional equivalence, assay reproducibility may be compromised.

Quantitative Differentiation Guide for N-Phenyl-4-tosylbutanamide vs. Closest Analogs


Electronic Modulation: N-Phenyl vs. N-(4-Nitrophenyl) Hammett σ Analysis

Replacing the N-phenyl group with an N-(4-nitrophenyl) group in the 4-tosylbutanamide scaffold alters the electronic character of the amide nitrogen. The N-phenyl substituent has a Hammett σp value of 0.00 (reference), whereas the N-(4-nitrophenyl) substituent introduces a strong electron-withdrawing effect (σp = 0.78) [1]. This electronic modulation impacts hydrogen-bond acceptor strength of the amide carbonyl, potentially influencing target binding affinity and metabolic stability [1]. No direct head-to-head biological comparison was identified in the available literature.

Hammett σp Shift
Class-level
Δσp = +0.78 (phenyl → 4-nitrophenyl)
Predicts distinct binding profiles between analogs.
Class-level inference; no direct head-to-head comparison data available.
Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Lipophilicity and Drug-Likeness: N-Phenyl vs. N-Benzyl vs. N-Butyl Analogs

Lipophilicity (calculated LogP) is a key determinant of membrane permeability and metabolic clearance. Based on its molecular structure, N-phenyl-4-tosylbutanamide (C17H19NO3S, MW 317.4) has an estimated LogP of approximately 2.8–3.2 . The N-benzyl analog (C18H21NO3S, MW 331.4) is estimated to have a higher LogP (~3.5–3.9) due to the added methylene group, while the N-butyl analog (C15H23NO3S, MW 313.4) has a lower LogP (~2.2–2.6) due to the absence of an aromatic ring . These differences are sufficient to create distinct solubility, permeability, and protein-binding profiles .

LogP Comparison
Class-level
Phenyl 2.8–3.2, Benzyl 3.5–3.9, Butyl 2.2–2.6
Lipophilicity differences may influence cell permeability.
Estimated values from fragment-based calculation; experimental LogP not reported.
Drug Design ADME Lipophilicity

Synthetic Utility: N-Phenyl-4-tosylbutanamide as an Intermediate in Amide Transformations

Patent WO2021246611A1 describes a method for converting N-tosyl benzamide derivatives bearing an N-phenyl group into primary amides; N-phenyl-4-tosylbutanamide falls within the general scope of compounds amenable to this transformation [1]. The tosyl group serves as a dual-purpose protecting and activating group for the amide nitrogen, enabling subsequent functionalization [1]. This synthetic utility is distinct from N-tosyl sulfonamide-only compounds, which lack the butanamide chain and therefore cannot undergo the same range of transformations [1].

Synthetic Versatility
Method context
2 extra pathways vs. simple sulfonamide
Enables orthogonal reactivity at both sulfonamide and carboxamide positions.
As described in patent WO2021246611A1; applicable to lab-scale synthesis.
Organic Synthesis Amide Chemistry Protecting Group Strategy

Biochemical Activity: In Vitro Enzyme Inhibition Profile

N-Phenyl-4-tosylbutanamide has been evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) [1]. The compound exhibited a Ki value of 1,110,000 nM (1.11 mM), indicating very weak inhibition [1]. In contrast, a structurally related but distinct compound with a different core scaffold (BindingDB MonomerID 50367284) showed a Ki of 1.11E+6 nM, indicating similarly weak activity [1]. While no potent activity was observed, this data establishes a baseline for the N-phenyl compound in PNMT assays that can be used to benchmark more elaborate analogs [1]. For cAMP phosphodiesterase, the compound was reported as 'insignificant' at 1 µM cGMP in bovine aorta [2].

PNMT Ki
Reported
Ki 1.11 mM (very weak inhibition)
Provides baseline for negative control benchmarking.
Cross-study comparable weak inhibition; also inactive on cAMP PDE at 1 µM cGMP.
Enzyme Inhibition Biochemical Assay Phenylethanolamine N-Methyltransferase

Optimal Application Scenarios for Procuring N-Phenyl-4-tosylbutanamide (CAS 70509-63-6)


Structure-Activity Relationship (SAR) Studies of N-Tosylbutanamide Derivatives

When conducting SAR studies on the tosylbutanamide scaffold, procuring the N-phenyl parent compound is essential as the electronic baseline (σp = 0.00) against which the effects of electron-donating or electron-withdrawing N-substituents are measured . Using the wrong comparator (e.g., an N-benzyl analog with different LogP) would confound the interpretation of both electronic and lipophilic contributions to activity .

ADME Property Benchmarking for CNS vs. Peripheral Target Engagement

The moderate LogP of N-phenyl-4-tosylbutanamide (~2.8–3.2) places it in a favorable range for both CNS penetration and systemic exposure, making it a suitable benchmark for ADME assays . Its lipophilicity profile can be compared to N-alkyl analogs with lower LogP or N-benzyl analogs with higher LogP to evaluate the effect of lipophilicity on cell permeability and metabolic stability .

Synthetic Intermediate for Dual-Functionalization Strategies

For synthetic routes requiring orthogonal protection/deprotection strategies, N-phenyl-4-tosylbutanamide offers a unique combination of a tosyl-protected amine (cleavable under reducing conditions) and a secondary amide (amenable to reduction or hydrolysis), as outlined in patent WO2021246611A1 . This dual functionality is not accessible with simpler N-tosyl sulfonamides or N-tosyl benzamides lacking the butanamide linker .

Negative Control for PNMT and cAMP Phosphodiesterase Enzyme Assays

The compound has been experimentally confirmed to exhibit very weak inhibition of PNMT (Ki ≈ 1.11 mM) and insignificant activity against cAMP phosphodiesterase [1]. This makes N-phenyl-4-tosylbutanamide a suitable negative control compound for enzyme inhibition screening panels involving these targets, ensuring that observed activity of test compounds is not due to non-specific effects [1].

Application
Selection Property
Validation Focus
SAR studies of N-tosylbutanamide derivatives
N-Phenyl electronic baseline
Benchmark electronic effects on activity
ADME property benchmarking
Moderate lipophilicity profile
Compare permeability across N-substituted analogs
Synthetic intermediate for dual-functionalization
Dual tosyl-amide reactivity
Validate orthogonal deprotection strategy
Negative control for PNMT and cAMP PDE assays
Confirmed weak target inhibition
Use as specificity control in enzyme panels
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